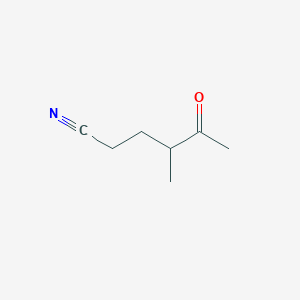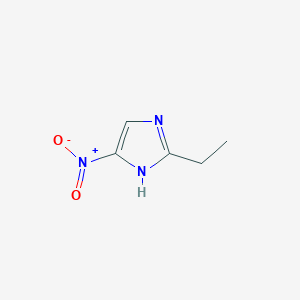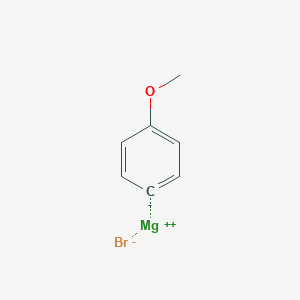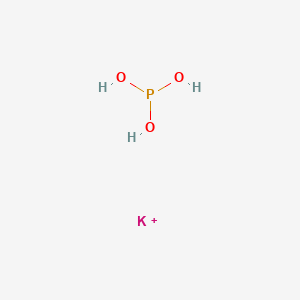
膦酸一钾盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monopotassium Phosphate, scientifically known as the monopotassium salt of phosphoric acid, has the chemical formula KH2PO4 . It is freely soluble in water and insoluble in ethanol . When pure KH2PO4 reacts with MgO, it yields high-quality ceramics .
Synthesis Analysis
Monopotassium phosphate is produced by the action of phosphoric acid on potassium carbonate . The dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis
The potassium ions and phosphoric acid molecules are arranged in a square, with a potassium ion at the center and four phosphoric acid molecules surrounding it. This structure is repeated in a lattice, with the potassium ions and phosphoric acid molecules held together by ionic bonds .Chemical Reactions Analysis
When Monopotassium Phosphate dissolves in water, it forms phosphoric acid and potassium hydroxide . It can also react with a base like sodium hydroxide to form disodium phosphate, water, and potassium hydroxide .Physical And Chemical Properties Analysis
Monopotassium Phosphate has a molecular weight of 121.094 g/mol . It is characterized by a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . It is soluble in water but does not dissolve in ethanol .科学研究应用
Bioactive Properties
Phosphonic acid, monopotassium salt, has been used for its bioactive properties. It can be used as a drug or pro-drug . This means it can be used directly as a medication or can be metabolized in the body to become an active pharmaceutical ingredient.
Bone Targeting
Another application of phosphonic acid, monopotassium salt, is in bone targeting . Due to its structural similarity to natural bone minerals, it can be used to target and bind to bone tissue. This makes it useful in the treatment of bone diseases and in the development of bone imaging agents.
Supramolecular or Hybrid Materials
Phosphonic acid, monopotassium salt, has been used in the design of supramolecular or hybrid materials . Its unique chemical structure allows it to form complex structures with other molecules, leading to new materials with novel properties.
Surface Functionalization
This compound is also used for the functionalization of surfaces . It can be used to modify the surface properties of various materials, making them more suitable for specific applications.
Analytical Purposes
Phosphonic acid, monopotassium salt, has been used for analytical purposes . It can be used as a reagent in various chemical analyses.
Medical Imaging
This compound has been used in medical imaging . It can be used to create contrast agents for imaging techniques such as MRI and PET scans.
Phosphoantigen
Phosphonic acid, monopotassium salt, can also act as a phosphoantigen . Phosphoantigens are molecules that can stimulate the immune system, making them useful in the development of vaccines and immunotherapies.
Fungicides
Salts of phosphonic acid, such as monopotassium phosphonate, are highly effective systemic fungicides . They not only exhibit fungistatic activities, but also stimulate the natural defense systems of the plants against pathogens .
作用机制
Target of Action
Phosphonic acid, monopotassium salt, also known as potassium phosphite, is primarily used as a fungicide . Its primary targets are fungi, particularly those from the Pythium and Phytophthora species . These fungi are responsible for various plant diseases, and the compound’s role is to inhibit their growth and proliferation .
Mode of Action
The mode of action of phosphonic acid, monopotassium salt, involves both direct and indirect mechanisms . Directly, it exhibits fungitoxic action, inhibiting the growth of the target fungi . Indirectly, it may stimulate the natural defense systems of plants against these pathogens . The broad mode of action of phosphonate fungicides appears to reduce the potential for rapid resistance development .
Biochemical Pathways
Phosphonates, including phosphonic acid, monopotassium salt, mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . They are considered lead compounds for the development of a variety of drugs . The biosynthesis of phosphonates includes a recent breakthrough to find a missing link in the biosynthetic pathway that had been a mystery for a quarter-century .
Pharmacokinetics
The pharmacokinetics of phosphonic acid, monopotassium salt, involves its absorption, distribution, metabolism, and excretion (ADME). The compound is a synthesized active ingredient, and the end-use product is a liquid formulation containing 45.5% a.i. w/w, 5.14 lbs. a.i. per gallon (29.5% phosphorous acid equivalent) . The compound is excreted through the kidneys .
Result of Action
The result of the action of phosphonic acid, monopotassium salt, is the suppression of minor root pathogens (Pythium spp.) due to its fungitoxic action, leading to healthier and more extensive roots . This leads to the control of diseases caused by the target fungi, contributing to healthier plants .
Action Environment
The action, efficacy, and stability of phosphonic acid, monopotassium salt can be influenced by environmental factors. The compound is also used in various environments, including ornamentals and bedding plants grown in greenhouses, field nurseries, landscaping areas, conifers, turfgrasses on golf courses, sod farms, and other turf areas .
安全和危害
未来方向
Phosphonic acids, including Monopotassium Phosphate, have been used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen . These applications cover a large panel of research fields including chemistry, biology, and physics, thus making the synthesis of phosphonic acids a determinant question for numerous research projects .
属性
IUPAC Name |
potassium;phosphorous acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H3O3P/c;1-4(2)3/h;1-3H/q+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCFTYONLUTOFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3KO3P+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.094 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;phosphorous acid | |
CAS RN |
13977-65-6 |
Source


|
| Record name | Monopotassium phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013977656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


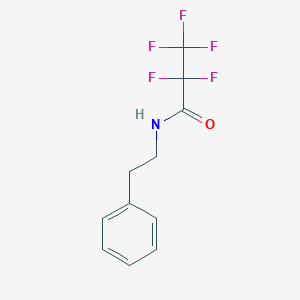
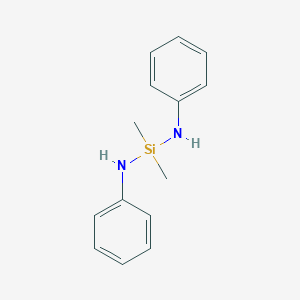
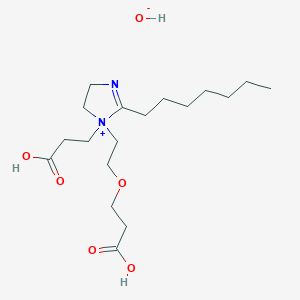
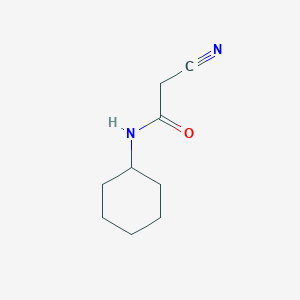

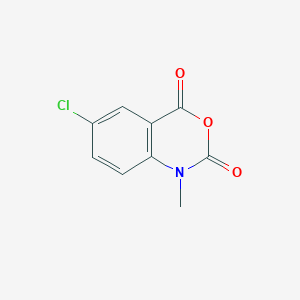
![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)

